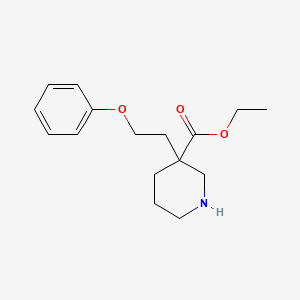

![molecular formula C17H16N4O2 B5493655 N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5493655.png)

N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide” is a compound with a molecular formula of C15H16N2O . It’s a derivative of nicotinamide, which is primarily used as a nutritional supplement for vitamin B3 .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its InChI string:InChI=1S/C15H16N2O/c1-3-17(14-8-4-6-12(2)10-14)15(18)13-7-5-9-16-11-13/h4-11H,3H2,1-2H3 . This indicates that the compound has a molecular weight of 240.3003 .

Scientific Research Applications

Antifungal Activity

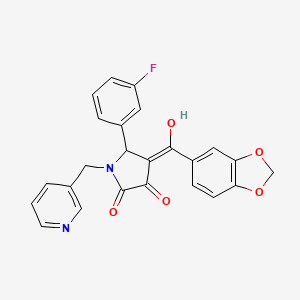

N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide: derivatives have been investigated for their antifungal potential. Researchers synthesized these compounds based on the structure of the fungicide boscalid . Among the screened derivatives, compound 3a exhibited high inhibitory effects against the phytopathogenic fungus Rhizoctonia solani both in vitro and in vivo. Its activity slightly exceeded that of boscalid. The study of the structure-activity relationship provided valuable insights for further optimization, and molecular docking supported its fungicidal activity .

NAD+ Biosynthesis Pathway

Understanding the synthesis pathway of nicotinamide mononucleotide (NMN) is essential. NMN is a precursor to nicotinamide adenine dinucleotide (NAD+) , a crucial coenzyme involved in various cellular processes. NAD+ has three independent synthetic pathways: the Pre-iss-Handler pathway , the de novo synthesis pathway , and the salvage synthesis pathway . Investigating these pathways sheds light on cellular metabolism and potential therapeutic targets .

Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH): inhibitors play a significant role in fungicide development. SDH is a respiratory enzyme complex in plant pathogenic fungi. Suppressing its normal function is an effective strategy for controlling fungal infections in cropsN-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide derivatives may serve as potential SDHIs, contributing to sustainable agriculture .

Photoprotection and Skin Health

Topical application of nicotinamide has gained attention for its photoprotective effects. It helps prevent UV-induced skin damage, reduces redness, and improves skin barrier function. Nicotinamide-containing skincare products are popular for maintaining healthy skin.

Future Directions

properties

IUPAC Name |

N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-11-5-3-6-13(9-11)15-20-17(23-21-15)12(2)19-16(22)14-7-4-8-18-10-14/h3-10,12H,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYVKSCLYGHLRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C(C)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]ethyl}pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide](/img/structure/B5493575.png)

![N-(2-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5493581.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5493606.png)

![(3R)-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5493615.png)

![1-(4-fluorobenzyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5493629.png)

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(cyclopropylamino)-2-oxoethyl]acetamide](/img/structure/B5493633.png)

![2-[4-({[2-(2-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5493637.png)

![7-chloro-2-[2-(5-nitro-2-furyl)vinyl]-4-quinolinecarboxylic acid](/img/structure/B5493650.png)

![N-(tert-butyl)-2-(2-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5493671.png)

![benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]alaninate](/img/structure/B5493677.png)